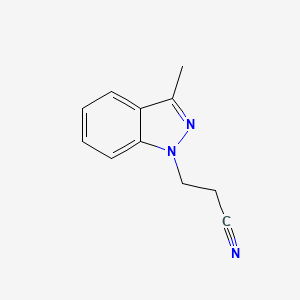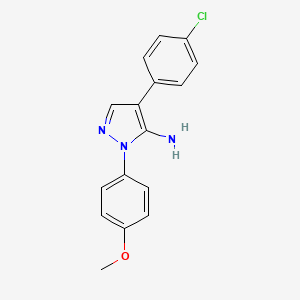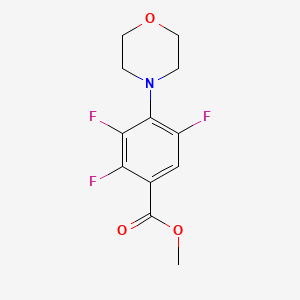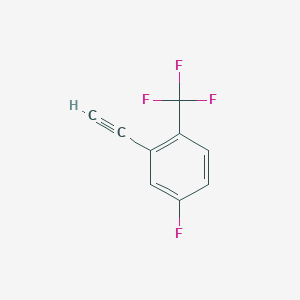![molecular formula C27H29N2O16+ B1474382 (2S)-4-[2-[(2S)-2-carboxy-5-[(2S,3R,4S,5S,6R)-6-[(2-carboxyacetyl)oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-2,3-dihydroindol-1-ium-1-ylidene]ethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid CAS No. 15167-85-8](/img/structure/B1474382.png)
(2S)-4-[2-[(2S)-2-carboxy-5-[(2S,3R,4S,5S,6R)-6-[(2-carboxyacetyl)oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-2,3-dihydroindol-1-ium-1-ylidene]ethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-[2-[(2S)-2-carboxy-5-[(2S,3R,4S,5S,6R)-6-[(2-carboxyacetyl)oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-2,3-dihydroindol-1-ium-1-ylidene]ethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid is a betacyanin pigment found in the fruits of certain cacti, particularly the red pitahaya (Hylocereus polyrhizus). Betacyanins are a class of red-violet pigments that belong to the betalain group, which also includes yellow betaxanthins. These pigments are known for their vibrant colors and potential health benefits, making them of interest in various fields such as food, pharmaceuticals, and cosmetics .
Métodos De Preparación
(2S)-4-[2-[(2S)-2-carboxy-5-[(2S,3R,4S,5S,6R)-6-[(2-carboxyacetyl)oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-2,3-dihydroindol-1-ium-1-ylidene]ethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid can be extracted from natural sources such as the red pitahaya fruit. The extraction process typically involves using solvents like ethanol or aqueous ethanol to recover the betacyanin pigments from the fruit pulp . Industrial production methods focus on optimizing the yield and stability of the pigments, often involving steps like solvent selection, purification, and stabilization to ensure high-quality extracts .
Análisis De Reacciones Químicas
(2S)-4-[2-[(2S)-2-carboxy-5-[(2S,3R,4S,5S,6R)-6-[(2-carboxyacetyl)oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-2,3-dihydroindol-1-ium-1-ylidene]ethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid undergoes several types of chemical reactions, including oxidation, decarboxylation, and conjugation. Common reagents used in these reactions include oxidizing agents and acids. For example, phyllocactin can be decarboxylated upon heating, leading to the formation of various degradation products . The stability of phyllocactin is influenced by factors such as pH, temperature, and the presence of light .
Aplicaciones Científicas De Investigación
(2S)-4-[2-[(2S)-2-carboxy-5-[(2S,3R,4S,5S,6R)-6-[(2-carboxyacetyl)oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-2,3-dihydroindol-1-ium-1-ylidene]ethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid has been studied for its potential neuroprotective effects, particularly in relation to Alzheimer’s disease. It has been shown to inhibit amyloid β aggregation, a key pathological event in Alzheimer’s disease, in a concentration-dependent manner . Additionally, phyllocactin exhibits antioxidant properties, making it a valuable compound for research in the fields of medicine and biology . In the food industry, phyllocactin is used as a natural colorant due to its vibrant red-violet hue .
Mecanismo De Acción
The mechanism of action of phyllocactin involves its interaction with amyloid β peptides, inhibiting their aggregation and potentially preventing the formation of toxic oligomers and fibrils . This activity is thought to be related to the presence of functional groups such as carboxyl, hydroxyl, and carbonyl in the phyllocactin molecule . Additionally, phyllocactin’s antioxidant properties contribute to its protective effects by neutralizing free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
(2S)-4-[2-[(2S)-2-carboxy-5-[(2S,3R,4S,5S,6R)-6-[(2-carboxyacetyl)oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-2,3-dihydroindol-1-ium-1-ylidene]ethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid is similar to other betacyanins such as betanin and hylocerenin. These compounds share a common betanidin backbone with various functional groups attached. phyllocactin is unique in its specific structure and the presence of certain functional groups that contribute to its distinct chemical properties and biological activities . Other similar compounds include isophyllocactin and dehydro-phyllocactin, which are isomers or derivatives of phyllocactin .
Propiedades
Número CAS |
15167-85-8 |
|---|---|
Fórmula molecular |
C27H29N2O16+ |
Peso molecular |
637.5 g/mol |
Nombre IUPAC |
(2S)-4-[2-[(2S)-2-carboxy-5-[(2S,3R,4S,5S,6R)-6-[(2-carboxyacetyl)oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-2,3-dihydroindol-1-ium-1-ylidene]ethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C27H28N2O16/c30-16-7-14-11(5-15(26(41)42)29(14)2-1-10-3-12(24(37)38)28-13(4-10)25(39)40)6-17(16)44-27-23(36)22(35)21(34)18(45-27)9-43-20(33)8-19(31)32/h1-3,6-7,13,15,18,21-23,27,34-36H,4-5,8-9H2,(H5,30,31,32,37,38,39,40,41,42)/p+1/t13-,15-,18+,21+,22-,23+,27+/m0/s1 |
Clave InChI |
BDLRBECIDGNTEK-JNIKQVIDSA-O |
SMILES isomérico |
C1[C@H](NC(=CC1=CC=[N+]2[C@@H](CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)C(=O)O)C(=O)O)C(=O)O |
SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)C(=O)O)C(=O)O)C(=O)O |
SMILES canónico |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)C(=O)O)C(=O)O)C(=O)O |
Sinónimos |
malonylbetanin phyllocactin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


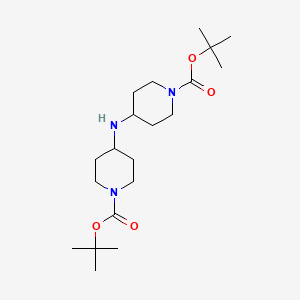
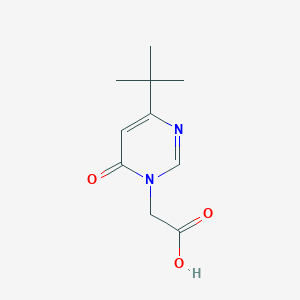
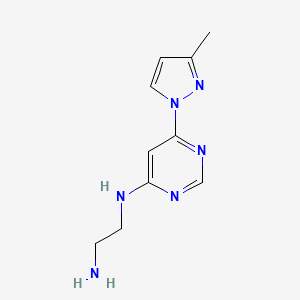
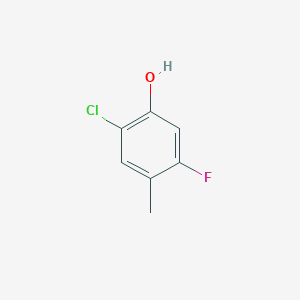
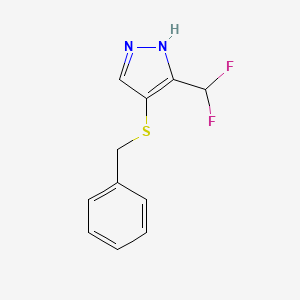
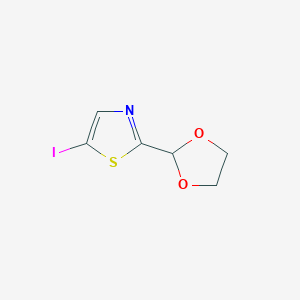

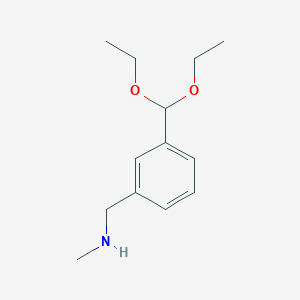
![2-(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1474310.png)
